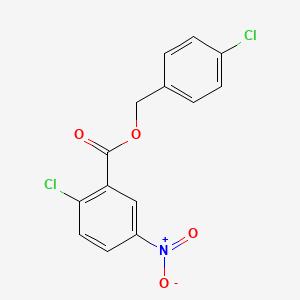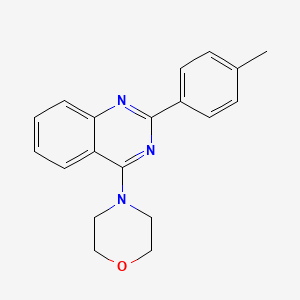
4-chlorobenzyl 2-chloro-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl 2-chloro-5-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoates. It is widely used in scientific research for its unique properties, such as its ability to inhibit protein synthesis.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 2-chloro-5-nitrobenzoate involves the inhibition of protein synthesis. It binds to the ribosome, which is responsible for protein synthesis, and prevents the formation of peptide bonds between amino acids. This leads to the inhibition of protein synthesis and ultimately results in cell death.
Biochemical and Physiological Effects:
4-chlorobenzyl 2-chloro-5-nitrobenzoate has been shown to have various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also cause cell cycle arrest, which prevents cancer cells from dividing and growing. Additionally, it can modulate the immune system by increasing the production of cytokines, which are responsible for regulating the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chlorobenzyl 2-chloro-5-nitrobenzoate is its ability to inhibit protein synthesis, which makes it a valuable tool in the study of cancer and infectious diseases. However, it also has some limitations. It can be toxic to normal cells at high concentrations, which limits its use in vivo. Additionally, it can be difficult to dissolve in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the study of 4-chlorobenzyl 2-chloro-5-nitrobenzoate. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the study of its potential use in combination with other drugs to enhance its efficacy and reduce toxicity. Additionally, there is a need for further research on its mechanism of action and its potential use in the treatment of other diseases, such as autoimmune disorders.
Synthesis Methods
The synthesis of 4-chlorobenzyl 2-chloro-5-nitrobenzoate involves the reaction between 4-chlorobenzyl chloride and 2-chloro-5-nitrobenzoic acid in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, at room temperature under an inert atmosphere. The product is obtained by filtration and subsequent washing with a solvent, such as ether.
Scientific Research Applications
4-chlorobenzyl 2-chloro-5-nitrobenzoate is widely used in scientific research for its ability to inhibit protein synthesis. It has been shown to be effective against various types of cancer cells, including lung, breast, and colon cancer. It is also used in the study of bacterial and viral infections, as it can inhibit the growth of bacteria and viruses.
properties
IUPAC Name |
(4-chlorophenyl)methyl 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-10-3-1-9(2-4-10)8-21-14(18)12-7-11(17(19)20)5-6-13(12)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYVVHPVEQNJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-chloro-5-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)

